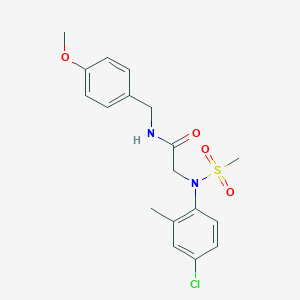![molecular formula C14H9N3O2S B258590 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one, also known as MTTH, is a synthetic compound that has been studied for its potential applications in scientific research. MTTH is a heterocyclic compound with a unique structure, and its synthesis and properties have been the subject of numerous studies.
Mecanismo De Acción
The mechanism of action of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial and fungal strains. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have anti-inflammatory activity, with studies demonstrating its ability to reduce the production of inflammatory mediators in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one in laboratory experiments is its broad range of biological activities. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a useful tool for studying a variety of cellular processes. However, one of the limitations of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one. One possible direction is the development of new synthetic methods for producing the compound. Another possible direction is the investigation of the compound's potential as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in medicinal chemistry.
Métodos De Síntesis
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one involves the reaction of 3-methyl-2-butenal with thiourea, followed by a series of reactions to form the final product. The synthesis of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is a complex process that requires careful attention to reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Propiedades
Nombre del producto |
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
|---|---|
Fórmula molecular |
C14H9N3O2S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
15-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
InChI |
InChI=1S/C14H9N3O2S/c1-19-8-4-5-11-10(7-8)17-12-9(3-2-6-15-12)13(18)16-14(17)20-11/h2-7H,1H3 |
Clave InChI |
QYNUGYCWIMXNQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
SMILES canónico |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)



![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


